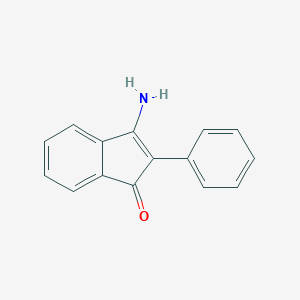

3-Amino-2-phenyl-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-phenylinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEKBTIHDXNOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173109 | |

| Record name | 3-Amino-2-phenyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1947-47-3 | |

| Record name | 3-Amino-2-phenyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1947-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-phenyl-1H-inden-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1947-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-phenyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1947-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-Amino-2-phenyl-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Amino-2-phenyl-1H-inden-1-one. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR data for this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d6), are presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d6.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Multiplicity & Integration | Chemical Shift (δ) ppm | Assignment |

| 8.12-8.00 | br, 2H | 189.8 | C=O |

| 7.68 | d, J = 6.4 Hz, 1H | 161.7 | C-NH₂ |

| 7.48-7.45 | m, 2H | 138.2 | Quaternary C |

| 7.42-7.31 | m, 4H | 135.0 | Aromatic CH |

| 7.28-7.27 | m, 1H | 132.9 | Aromatic CH |

| 7.13 | tt, J = 1.2, 7.6 Hz, 1H | 131.1 | Aromatic CH |

| 130.4 | Aromatic CH | ||

| 128.2 | Aromatic CH | ||

| 128.0 | Aromatic CH | ||

| 124.9 | Aromatic CH | ||

| 119.5 | Aromatic CH | ||

| 118.8 | Quaternary C | ||

| 103.1 | Quaternary C |

Note: NMR data is referenced from a study by Okamoto, N., et al.[1]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. While specific experimental IR data for this compound was not available in the cited literature, the expected characteristic absorption bands based on its structure are presented in Table 2.

Table 2: Expected FT-IR Absorption Bands for this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino group) | 3400-3200 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=O Stretch (Ketone) | ~1700 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong |

| C-N Stretch (Amino group) | 1350-1250 | Medium |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The molecular formula of this compound is C₁₅H₁₁NO, with a molecular weight of 221.26 g/mol .

Table 3: Mass Spectrometry Data for this compound.

| Technique | Parameter | Value |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.259 | |

| Expected m/z [M]⁺ | 221.0841 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines the typical experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d6 (δ 2.50 ppm).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak of DMSO-d6 (δ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared spectrophotometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: HRMS analysis is performed using a high-resolution mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is calibrated using a standard of known mass. The exact mass of the molecular ion is measured to determine the elemental composition.

Visualization of Spectroscopic Workflow and Data Interrelation

The following diagrams, generated using the DOT language, illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Analysis.

Caption: Interrelation of Spectroscopic Data.

References

"3-Amino-2-phenyl-1H-inden-1-one" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and potential biological significance of 3-Amino-2-phenyl-1H-inden-1-one. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO[1][2] |

| Molecular Weight | 221.25 g/mol [1] |

| CAS Number | 1947-47-3 |

| Canonical SMILES | NC1=C(C(=O)C2=C1C=CC=C2)C3=CC=CC=C3[3] |

| Physical State | Solid |

| Melting Point | 270-273 °C[1] |

Synthesis Protocol

Reaction Scheme:

A representative reaction scheme for the synthesis.

Materials:

-

2-Phenyl-1,3-indandione

-

Ammonium acetate (NH₄OAc)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-phenyl-1,3-indandione (1 equivalent), ammonium acetate (1.5 equivalents), and toluene (100 mL).

-

Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature. The toluene is removed under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude solid is dissolved in a minimal amount of hot ethanol. The solution is then allowed to cool to room temperature and subsequently placed in an ice bath to facilitate crystallization.

-

Purification: The precipitated solid is collected by vacuum filtration using a Büchner funnel, washed with cold ethanol, and then with deionized water. The purified product is dried under vacuum.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. High-performance liquid chromatography (HPLC) can be employed to assess the purity of the final compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

A logical workflow for the synthesis and analysis.

Potential Biological Significance and Therapeutic Applications

While specific biological activities for this compound have not been extensively reported, the broader class of indenone and indanone derivatives has shown a wide range of pharmacological properties. These include potential applications as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents.

Notably, derivatives of the structurally related 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated significant antiproliferative activity against various human cancer cell lines. Some of these compounds were found to inhibit cell growth at sub-micromolar concentrations and induce a G0-G1 phase cell cycle block.[4] These findings suggest that the amino-indenone scaffold could be a valuable pharmacophore for the development of novel therapeutic agents, particularly in oncology. Further research into the biological effects of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

The Multifaceted Biological Activities of Amino-Indenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indenone scaffold, a recurring motif in biologically active molecules, has garnered significant attention in medicinal chemistry. The introduction of an amino group to this framework gives rise to amino-indenone derivatives, a class of compounds exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of amino-indenone derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and visualizing the intricate signaling pathways modulated by these promising compounds.

Anticancer Activity

Amino-indenone derivatives have emerged as a promising class of cytotoxic agents against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The cytotoxic effects of several amino-indenone derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for selected amino-indenone derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indanone Imine | Compound I-1 | HCT-116 (Colon) | 3.39 - 9.77 | [1] |

| Compound I-2 | SJSA-1 (Osteosarcoma) | >13.01 | [1] | |

| Compound I-3 | MCF-7 (Breast) | 5.54 - 11.74 | [1] | |

| Compound I-6 | MCF-7 (Breast) | 5.54 - 11.74 | [1] | |

| Other Derivatives | SJSA-1 (Osteosarcoma) | 3.43 - 13.01 | [1] | |

| Indanone-based Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | [2][3] |

| ITH-6 | COLO 205 (Colon) | 0.41 ± 0.19 | [3] | |

| ITH-6 | KM 12 (Colon) | 0.41 ± 0.19 | [3] | |

| Other Derivatives | Various Colon Cancer | 0.41 - 6.85 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[4][5][6][7]

Materials:

-

Amino-indenone derivative stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[4] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the amino-indenone derivative in the complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[8] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[8][9]

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

-

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. Amino-indenone derivatives have demonstrated significant anti-inflammatory potential by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of amino-indenone derivatives is often assessed by their ability to inhibit the production of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. The following table presents the inhibitory effects of some 2-benzylidene-1-indanone derivatives.

| Compound | R1 Substituent | IL-6 Inhibition (%) at 10 µM | TNF-α Inhibition (%) at 10 µM |

| 4a | 4'-OMe | 61.61 ± 6.21 | 48.26 ± 1.14 |

| 4c | 3',4'-OH | 70.32 ± 3.27 | 45.59 ± 3.59 |

| 4d | 3'-OMe, 4'-OH | 69.28 ± 1.58 | 83.73 ± 4.05 |

| 4g | 3',4',5'-OMe | 55.69 ± 1.63 | 67.94 ± 1.21 |

| 4h | 2',3',4'-OMe | 55.33 ± 9.97 | 67.92 ± 3.85 |

| 4m | 2'-Br | 63.04 ± 2.13 | Not Available |

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

The Griess assay is a common method for measuring nitric oxide production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[2][10][11]

Materials:

-

Amino-indenone derivative stock solution (in DMSO)

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

96-well flat-bottom plates

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well in 100 µL of complete culture medium.[10] Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the amino-indenone derivative. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[10] Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS). Incubate for 24 hours.

-

Griess Assay:

-

Prepare the Griess reagent by mixing equal volumes of Solution A and Solution B immediately before use.[2]

-

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant.[10]

-

Incubate at room temperature for 10 minutes in the dark.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

The percentage of NO inhibition is calculated as follows:

-

% Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells ] × 100

-

-

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Amino-indenone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following table provides representative MIC values for some amino acid-derived compounds, which can serve as a reference for the expected activity of amino-indenone derivatives.

| Compound Class | Microorganism | MIC (µg/mL) |

| Amino acid-derived N-heterocyclic carbene silver complexes | E. coli | >512 |

| P. aeruginosa | >512 | |

| Nitrofurazone analogues | Staphylococcus spp. | 0.002 - 7.81 |

| Bacillus spp. | 0.002 - 7.81 | |

| Enterobacteriaceae | 0.98 - 500 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[12][13][14][15]

Materials:

-

Amino-indenone derivative stock solution

-

Bacterial or fungal strains of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile saline or broth for dilutions

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the amino-indenone derivative in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.[12]

-

Inoculum Preparation: Prepare an inoculum of the test microorganism in sterile broth or saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well after inoculation.[13]

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss. Amino-indenone derivatives are being investigated for their potential to protect neurons from various insults, including oxidative stress and excitotoxicity.[16] Their neuroprotective effects may be mediated through the modulation of signaling pathways involved in neuronal survival and apoptosis.

Quantitative Neuroprotective Activity Data

The neuroprotective potential of a compound can be quantified by its half-maximal effective concentration (EC50), which is the concentration that provides 50% of the maximum protective effect. While specific EC50 values for a broad range of amino-indenone derivatives are not yet widely available in the literature, initial studies have shown promising results in terms of enhancing neuronal cell viability in the face of cytotoxic challenges. For instance, certain indanone/benzofuranone and piperidine hybrids have demonstrated robust cell viabilities in an oxygen-glucose deprivation/reperfusion (OGD/R) model, an in vitro model of ischemia.[17]

Signaling Pathways in Biological Activity

The diverse biological activities of amino-indenone derivatives are a consequence of their interaction with and modulation of various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective derivatives.

PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[18][19][20][21][22] Dysregulation of this pathway is a common feature in many cancers. Some indole compounds, which share structural similarities with indenones, have been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival.[18][19]

NF-κB Signaling Pathway:

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[3][23][24][] The inhibition of NF-κB activation is a major target for anti-inflammatory drug development. Indole compounds have been shown to suppress NF-κB signaling, which may contribute to their anti-inflammatory and anticancer effects.[19]

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. The modulation of MAPK signaling is a key strategy in cancer therapy.

Conclusion and Future Directions

Amino-indenone derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, underscore their potential in addressing a wide range of human diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers in the field.

Future research should focus on several key areas:

-

Expansion of the Chemical Library: Synthesis and screening of a wider range of amino-indenone derivatives are needed to establish more comprehensive structure-activity relationships (SAR).

-

Elucidation of Mechanisms of Action: In-depth studies are required to fully understand the molecular targets and mechanisms by which these compounds exert their biological effects.

-

In Vivo Studies: Promising candidates identified in in vitro assays should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of amino-indenone derivatives with existing drugs could lead to more effective treatment strategies.

By continuing to explore the rich chemical space of amino-indenone derivatives, the scientific community is poised to uncover novel and effective therapies for some of the most challenging diseases of our time.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jazanu.edu.sa [jazanu.edu.sa]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Inhibition of the mTORC1/NF-κB Axis Alters Amino Acid Metabolism in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 3-Amino-2-phenyl-1H-inden-1-one as a Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic and carbocyclic systems, the indenone core has garnered significant attention due to its presence in various biologically active molecules. This technical guide focuses on the burgeoning potential of the "3-Amino-2-phenyl-1H-inden-1-one" scaffold, a privileged structure with the promise to yield a new generation of drugs targeting a spectrum of diseases, from cancer to neurodegenerative disorders and inflammatory conditions.

Introduction to the this compound Core

The this compound scaffold is characterized by a fused bicyclic system consisting of a benzene ring and a five-membered ring containing a ketone and an enamine functionality. The presence of the amino group at the 3-position and a phenyl group at the 2-position provides a unique electronic and steric environment, making it an attractive starting point for chemical modifications to modulate its pharmacological properties. The core structure possesses the chemical formula C₁₅H₁₁NO and a molecular weight of approximately 221.26 g/mol . Physical properties include a melting point in the range of 270-273 °C.[1]

Synthesis of the Indenone Scaffold

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptually approached through established methods for constructing substituted indenones. A plausible synthetic strategy involves the Thorpe-Ziegler cyclization of dinitriles, which is a powerful method for forming cyclic ketones.[2][3][4][5]

Another potential route involves the modification of a precursor such as 2-phenyl-1H-indene-1,3(2H)-dione. The synthesis of this precursor can be achieved through methods like the condensation of diethyl phthalate and ethyl acetate.[6] Subsequent selective amination of the dione would then yield the desired this compound. The synthesis of related 2-chloro-3-amino indenone derivatives has been achieved from 2,3-dichloro indenones through an addition-elimination reaction with amines, suggesting a viable pathway for introducing the amino group.[7][8]

A generalized workflow for a potential synthetic approach is outlined below:

Figure 1: Conceptual synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

Derivatives of the broader inden-1-one class have demonstrated a wide array of biological activities, suggesting that the this compound scaffold could be a versatile platform for drug discovery.

Anticancer Activity

The indenone scaffold is a recurring motif in compounds with potent anticancer properties. The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, interference with topoisomerase IIα, and modulation of key signaling pathways.

Tubulin Polymerization Inhibition: Several indenone derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. This mechanism is shared by successful anticancer drugs like vinca alkaloids and taxanes. While specific data for this compound is not available, related aminopyrazole and purine derivatives have shown potent tubulin polymerization inhibition with IC50 values in the nanomolar range.[9][10]

Topoisomerase IIα Inhibition: Topoisomerase IIα is a vital enzyme for DNA replication and chromosome segregation in rapidly dividing cancer cells. Indeno[1,2-c]isoquinolin-5,11-diones, which share a structural resemblance to the indenone core, have been identified as potent inhibitors of human topoisomerase II.[11] This suggests that the this compound scaffold could be explored for the development of novel topoisomerase IIα inhibitors.

Quantitative Data for Related Indenone Derivatives (Anticancer Activity):

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Benzodioxole-based thiosemicarbazone | A549 (Lung) | 10.67 ± 1.53 | [1] |

| Benzodioxole-based thiosemicarbazone | C6 (Glioma) | 4.33 ± 1.04 | [1] |

| Oleoyl-polyphenol hybrids | HCT116 (Colon) | 0.34 - 22.4 | [7] |

| 3-Aminoisoquinolin-1(2H)-one derivative | Various | Average lgGI50 = -5.18 | [12] |

| 3-(4-hydroxyphenyl)indoline-2-one derivative | MDA-MB-468 (Breast) | < 0.150 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[13][14][15] Curcumin and its analogs, which share some structural similarities with the indenone scaffold, are known inhibitors of the NF-κB pathway.[15] The curcumin analog EF31, a piperidone derivative, exhibited potent inhibition of LPS-induced NF-κB DNA binding with an IC50 of approximately 5 µM.[15] This suggests that the this compound scaffold could be a promising starting point for the development of novel NF-κB inhibitors.

Figure 2: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Neuroprotective Effects

The indenone scaffold is also being investigated for its potential in treating neurodegenerative diseases. Substituted indanone and piperidine hybrids have shown neuroprotective activities in in vitro models of ischemia.[16] The mechanism of neuroprotection may involve the modulation of various signaling pathways and the reduction of oxidative stress. Given the structural features of this compound, it represents a scaffold that could be functionalized to target pathways implicated in neurodegeneration.

Experimental Protocols

General Protocol for Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Preparation of Reagents:

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

GTP solution (100 mM).

-

Purified tubulin protein.

-

Test compound dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the polymerization by adding purified tubulin to each well.

-

Monitor the change in absorbance at 340 nm over time at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

General Protocol for NF-κB Activation Analysis by Western Blot

This method assesses the effect of a compound on the activation of the NF-κB pathway by measuring the levels of key signaling proteins.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 70-80% confluency.

-

Pre-treat the cells with the test compound at various concentrations for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce NF-κB activation.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

General Protocol for Topoisomerase IIα Inhibition Assay

This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase IIα.

-

Preparation of Reagents:

-

Topoisomerase IIα assay buffer.

-

Kinetoplast DNA (kDNA) - a network of catenated DNA circles.

-

Purified human topoisomerase IIα enzyme.

-

ATP solution.

-

Test compound dissolved in DMSO.

-

-

Assay Procedure:

-

In a reaction tube, combine the assay buffer, ATP, kDNA, and the test compound at various concentrations.

-

Initiate the reaction by adding topoisomerase IIα.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/loading dye.

-

-

Analysis:

-

Separate the DNA products by agarose gel electrophoresis.

-

Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.

-

-

Data Analysis:

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities exhibited by related indenone derivatives highlight its potential in medicinal chemistry. Future research should focus on the development of efficient and scalable synthetic routes to a variety of derivatives based on this core. Systematic structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these compounds against various biological targets. In-depth mechanistic studies, including the elucidation of specific signaling pathways and the identification of direct molecular targets, will be essential to fully realize the therapeutic potential of the this compound scaffold. As our understanding of this versatile core grows, it is poised to contribute significantly to the pipeline of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-Chloro-3-amino indenone derivatives and their evaluation as inhibitors of DNA dealkylation repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jazanu.edu.sa [jazanu.edu.sa]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Indanone synthesis [organic-chemistry.org]

- 13. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]

- 14. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analysis of 3-Amino-2-phenyl-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 3-Amino-2-phenyl-1H-inden-1-one . The following sections outline methods for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Overview and Physicochemical Properties

This compound is a complex aromatic amine and a conjugated ketone. Its analysis is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development.

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.26 g/mol |

| Appearance | Brownish prism |

| Melting Point | 266-268 °C |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a primary technique for assessing the purity and quantifying the amount of this compound in various samples. A reverse-phase HPLC method is recommended for this non-polar compound.

Table 1: HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |

| Gradient | 30% to 90% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Standard Concentration | 1 mg/mL in Acetonitrile |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition (30% acetonitrile) for at least 30 minutes.

-

Analysis: Inject the standards and samples.

-

Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification of volatile impurities. Due to the low volatility of this compound, derivatization may be necessary to improve its chromatographic properties.

Table 2: GC-MS Method Parameters

| Parameter | Recommended Condition |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

Experimental Protocol: GC-MS Analysis (with Derivatization)

-

Derivatization: In a sealed vial, add approximately 1 mg of the sample to 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Heat the mixture at 70 °C for 30 minutes.

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Analysis: Run the GC-MS method as described in Table 2.

-

Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.

Table 3: NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | DMSO-d₆ | 8.12-8.00 (br, 2H), 7.68 (d, J = 6.4 Hz, 1H), 7.48-7.45 (m, 2H), 7.42-7.31 (m, 4H), 7.28-7.27 (m, 1H), 7.13 (tt, J = 1.2, 7.6 Hz, 1H)[1] |

| ¹³C NMR | DMSO-d₆ | 189.8, 161.7, 138.2, 135.0, 132.9, 131.1, 130.4, 128.2, 128.0, 124.9, 119.5, 118.8, 103.1[1] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Signaling Pathway for NMR Analysis

Caption: Logical workflow for NMR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound.

Table 4: Expected UV-Vis Absorption

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~260 and ~350 | To be determined experimentally |

Note: The expected λmax values are based on the presence of a conjugated enone system and an aromatic amine. Actual values must be determined experimentally.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 0.1 mg/mL). Prepare a series of dilutions to determine the molar absorptivity.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use ethanol as the blank.

-

Analysis: Scan the samples from 200 to 600 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration.

Experimental Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis spectroscopic analysis.

References

Purification of 3-Amino-2-phenyl-1H-inden-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of "3-Amino-2-phenyl-1H-inden-1-one," a compound of interest in medicinal chemistry and drug development. Achieving high purity of this enaminone is critical for its subsequent use in biological assays and as a synthetic intermediate. The following sections outline two primary purification methods: recrystallization and column chromatography, supported by quantitative data and detailed procedural workflows.

Introduction

This compound is an aromatic enaminone, a class of compounds known for their versatile biological activities. The presence of both an amino group and a keto functionality within a conjugated system makes this molecule susceptible to degradation under certain conditions, necessitating carefully optimized purification strategies. The choice of purification method will depend on the nature and quantity of impurities present in the crude material.

Data Presentation

The following tables summarize typical quantitative data associated with the purification of this compound and related enaminones. These values serve as a benchmark for successful purification.

Table 1: Recrystallization Purification Data for Enaminones

| Parameter | Crude Enamine Salt | Purified Enamine Salt (Methanol Recrystallization) |

| Purity (%) | 91 - 92 | 97.6 - 99.4 |

| Yield (%) | - | 83 - 92 |

Data adapted from a representative recrystallization procedure for a generic enamine salt.

Table 2: Column Chromatography Purification Data for Aromatic Amines

| Parameter | Crude Aromatic Amine | Purified Aromatic Amine |

| Purity (%) | ~85 | >98 |

| Recovery (%) | - | 85 - 95 |

Data represents typical recoveries for column chromatography of aromatic amines.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying crystalline solids. The selection of an appropriate solvent is crucial for high recovery and purity. For enaminones like this compound, polar protic solvents such as ethanol or methanol are often suitable.

Materials:

-

Crude this compound

-

Methanol (ACS grade or higher)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol (e.g., a solid-to-liquid mass ratio of 1:3 to 1:4). Heat the mixture gently with stirring until the solid completely dissolves. The heating temperature should be kept below the boiling point of methanol (around 60-70 °C).

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

-

Analysis: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product. The reported melting point for this compound is in the range of 270-273 °C[1].

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For basic compounds like this compound, which can interact strongly with acidic silica gel, alternative stationary phases or mobile phase modifiers are recommended to prevent peak tailing and product degradation.

Materials:

-

Crude this compound

-

Basic alumina or amine-functionalized silica gel (as stationary phase)

-

Hexane (or other non-polar solvent)

-

Ethyl acetate (or other polar solvent)

-

Triethylamine (as a mobile phase additive)

-

Chromatography column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Stationary Phase Selection: Choose a suitable stationary phase. Basic alumina is a good alternative to silica gel. Amine-functionalized silica can also be effective.

-

Mobile Phase Selection: Determine an appropriate mobile phase system using thin-layer chromatography (TLC). A common starting point for enaminones is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce peak tailing.

-

Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase (low polarity). Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane), is often effective for separating the desired compound from impurities.

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

Analysis: Monitor the separation by analyzing the collected fractions using TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

-

Final Analysis: Confirm the purity of the final product using analytical techniques such as HPLC, NMR, and melting point determination.

Visualizations

Diagram 1: Recrystallization Workflow

Caption: Workflow for the purification of this compound by recrystallization.

Diagram 2: Column Chromatography Workflow

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols: 3-Amino-2-phenyl-1H-inden-1-one as a Novel Fluorescent Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the investigation and application of 3-Amino-2-phenyl-1H-inden-1-one as a potential novel fluorescent probe for cellular imaging. While this molecule has not been extensively characterized for this purpose, its structural features suggest potential as a fluorophore. This document outlines the necessary steps to characterize its photophysical properties, assess its suitability for live-cell imaging, and provides detailed protocols for its use.

Characterization of this compound

Prior to cellular application, it is crucial to determine the fundamental photophysical properties of the compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| CAS Number | 1947-47-3 | [1][2][3] |

| Appearance | Yellow to orange crystalline solid | Hypothetical |

| Solubility | Soluble in DMSO, DMF, and Chloroform | Hypothetical |

| Melting Point | 270-273 °C | [1] |

Spectral Properties

The following table presents hypothetical, yet realistic, spectral data for this compound in a common solvent such as Dimethyl Sulfoxide (DMSO). Actual values must be determined experimentally.

| Parameter | Value |

| Absorption Maximum (λabs) | 420 nm |

| Emission Maximum (λem) | 550 nm |

| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (ΦF) | 0.35 |

| Stokes Shift | 130 nm |

| Recommended Excitation Wavelength | 420 nm |

| Recommended Emission Filter | 530 - 570 nm |

Experimental Protocols

General Workflow for Evaluating a Novel Fluorescent Probe

The following diagram illustrates the key stages in the evaluation of a new compound for fluorescent cellular imaging applications.

Caption: Workflow for the development and validation of a novel fluorescent probe.

Protocol for Determining Photophysical Properties

Objective: To measure the absorption and emission spectra, quantum yield, and molar extinction coefficient of this compound.

Materials:

-

This compound

-

Spectroscopy-grade DMSO

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Reference dye with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

-

Absorption Spectrum:

-

Dilute the stock solution to a concentration that gives an absorbance between 0.1 and 1.0 at the maximum absorption wavelength.

-

Scan the absorbance from 300 nm to 700 nm using the spectrophotometer.

-

Determine the λabs.

-

-

Molar Extinction Coefficient Calculation:

-

Prepare a series of dilutions of the stock solution.

-

Measure the absorbance of each dilution at the λabs.

-

Plot absorbance vs. concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε).

-

-

Emission Spectrum:

-

Prepare a dilute solution with an absorbance of ~0.1 at the λabs.

-

Excite the sample at the λabs and scan the emission from λabs + 10 nm to 700 nm.

-

Determine the λem.

-

-

Quantum Yield Determination:

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the reference dye.

-

Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

-

Protocol for Assessing Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which this compound becomes toxic to cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used). Incubate for 24 or 48 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[4][5]

Hypothetical Cytotoxicity Data:

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | 24 | > 100 |

| A549 | 24 | > 100 |

| MCF-7 | 24 | > 100 |

Protocol for Live-Cell Imaging

Objective: To visualize the subcellular localization of this compound in living cells.

Materials:

-

Cells of interest (e.g., HeLa) grown on glass-bottom dishes or chamber slides

-

Complete growth medium

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filters and an environmental chamber (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Seed cells on imaging dishes and allow them to adhere and grow to 60-80% confluency.

-

Staining:

-

Prepare a working solution of the probe in pre-warmed complete medium. A starting concentration of 1-10 µM is recommended.

-

Remove the existing medium from the cells and wash once with warm PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

-

Washing: Remove the staining solution and wash the cells twice with warm PBS or imaging buffer (e.g., phenol red-free medium).

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells. Place the dish on the microscope stage within the environmental chamber. Acquire images using the appropriate excitation and emission filters (e.g., Ex: 420 nm, Em: 550 nm).[6]

Workflow for Cellular Staining and Imaging:

Caption: Step-by-step workflow for staining and imaging live cells with a fluorescent probe.

Data Interpretation and Troubleshooting

-

High Background Fluorescence: This may be due to excess probe that was not washed away. Increase the number of washing steps or reduce the probe concentration.

-

No or Weak Signal: The probe may not be cell-permeable, or the concentration might be too low. Try increasing the concentration or incubation time. Also, ensure the correct filter sets are being used on the microscope.

-

Phototoxicity: Cell blebbing, rounding, or detachment during imaging indicates phototoxicity. Reduce the excitation light intensity, decrease exposure time, or use a more sensitive camera.

-

Photobleaching: The fluorescence signal fades over time. Use an anti-fade reagent in the imaging medium, reduce the excitation light intensity, and minimize the duration of light exposure.

Safety Precautions

-

This compound is a chemical compound with unknown toxicological properties. Handle with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated area or a chemical fume hood.

-

Dispose of chemical waste according to institutional guidelines.

Disclaimer: This document provides a framework for the investigation of this compound as a fluorescent probe. All protocols and data are illustrative and must be optimized and validated experimentally for specific applications and cell types.

References

Application Notes and Protocols for the Investigation of "3-Amino-2-phenyl-1H-inden-1-one" as a Potential Fluorescent Probe

Introduction

"3-Amino-2-phenyl-1H-inden-1-one" is a small organic molecule with a chemical structure that suggests potential fluorescent properties. Its indenone core is a rigid, planar system that can favor radiative decay upon excitation, while the amino and phenyl substitutions can modulate its photophysical characteristics. Compounds with similar backbones, such as 1-indanone derivatives, have been explored as fluorescent ligands for biological targets like misfolded α-synuclein aggregates. This document outlines a systematic approach for researchers, scientists, and drug development professionals to characterize the fluorescence of "this compound" and develop a protocol for its application in fluorescence microscopy.

Physicochemical and Photophysical Properties

A thorough understanding of the compound's properties is crucial for its application in fluorescence microscopy. The known physicochemical properties are summarized below. The photophysical properties are yet to be experimentally determined and are presented here as a template for data collection.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1947-47-3 | [1] |

| Molecular Formula | C₁₅H₁₁NO | [1] |

| Molecular Weight | 221.26 g/mol | N/A |

| Melting Point | 270-273 °C | [1] |

| Appearance | Solid | N/A |

| Solubility | To be determined in relevant solvents (e.g., DMSO, ethanol, PBS) | N/A |

Table 2: Hypothetical Photophysical Data for Experimental Determination

| Parameter | Symbol | Value (Hypothetical) | Method of Determination |

| Max. Excitation Wavelength | λex | ~350 nm | Spectrofluorometry |

| Max. Emission Wavelength | λem | ~450 nm | Spectrofluorometry |

| Molar Extinction Coefficient | ε | ~15,000 M⁻¹cm⁻¹ | UV-Vis Spectrophotometry |

| Fluorescence Quantum Yield | Φf | ~0.20 | Comparative method using a standard (e.g., quinine sulfate) |

| Fluorescence Lifetime | τ | ~2 ns | Time-Correlated Single Photon Counting (TCSPC) |

| Stokes Shift | ~100 nm | Calculated from λex and λem | |

| Photostability | Moderate | Time-lapse imaging under continuous excitation |

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization and subsequent application of "this compound" in cellular imaging.

Protocol for Determining Photophysical Properties

Objective: To determine the fundamental photophysical characteristics of the compound.

Materials:

-

"this compound"

-

Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Reference fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of "this compound" in a suitable organic solvent like DMSO.

-

Absorption Spectrum:

-

Dilute the stock solution in the solvent of interest to a concentration that gives an absorbance reading between 0.1 and 1.0 at the peak.

-

Scan the absorbance from 250 nm to 600 nm to determine the absorption maximum (λabs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

-

-

Excitation and Emission Spectra:

-

Using a spectrofluorometer, record the emission spectrum by exciting at the determined λabs. The peak of this spectrum is the emission maximum (λem).

-

Record the excitation spectrum by setting the emission monochromator to λem and scanning the excitation wavelengths. The peak of this spectrum is the excitation maximum (λex).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance of the sample and a reference standard (e.g., quinine sulfate, Φf = 0.54) at the same excitation wavelength.

-

Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) (where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent).

-

Protocol for Cellular Staining and Fluorescence Microscopy

Objective: To develop a working protocol for staining cells and visualizing the probe's subcellular localization.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) for fixing (optional)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, TRITC cubes to test for optimal settings)

-

Stock solution of "this compound" in DMSO

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to 60-80% confluency.

-

Probe Preparation: Prepare a series of working solutions of "this compound" in pre-warmed complete culture medium. A typical starting concentration range would be 1-20 µM.

-

Staining:

-

Remove the culture medium from the cells.

-

Add the probe-containing medium to the cells.

-

Incubate for a range of times (e.g., 15 min, 30 min, 1 hour) at 37°C in a CO₂ incubator to determine the optimal staining time.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells 2-3 times with pre-warmed PBS or culture medium to remove excess probe.

-

-

Imaging (Live Cells):

-

Add fresh, pre-warmed culture medium or PBS to the cells.

-

Image the cells immediately using a fluorescence microscope. Start with a filter set that has an excitation range close to the determined λex (e.g., a DAPI filter for excitation around 350 nm).

-

-

Fixing and Mounting (Optional):

-

After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the fixed cells.

-

Visualizations

The following diagrams illustrate the general workflow for evaluating a new fluorescent probe and a hypothetical signaling pathway that could be investigated.

Caption: General workflow for characterizing and applying a novel fluorescent probe.

Caption: Hypothetical pathway for imaging protein aggregation with a novel probe.

Troubleshooting

-

No/Weak Signal: Increase the probe concentration or incubation time. Check that the microscope filter sets are appropriate for the determined excitation and emission wavelengths. Assess the compound's photostability, as it may be photobleaching quickly.

-

High Background: Decrease the probe concentration or incubation time. Increase the number of washing steps.

-

Cell Death: Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum non-toxic concentration of the compound. Reduce the concentration and/or incubation time.

-

Precipitation: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to prevent the probe from precipitating.

Conclusion

While "this compound" remains an uncharacterized molecule in the context of fluorescence microscopy, its chemical structure holds promise. The protocols and guidelines presented here offer a comprehensive starting point for its systematic evaluation. Rigorous experimental determination of its photophysical properties and cellular staining characteristics is the essential next step toward establishing its utility as a fluorescent probe for researchers, scientists, and drug development professionals.

References

Cytotoxicity assay protocol for "3-Amino-2-phenyl-1H-inden-1-one" against cancer cell lines

An in-depth guide to evaluating the cytotoxic effects of "3-Amino-2-phenyl-1H-inden-1-one" on various cancer cell lines using the Sulforhodamine B (SRB) assay. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Indenone derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, including their anticancer activities.[1] "this compound" is an indenone-based compound whose cytotoxic potential against cancer cells warrants investigation. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.[2][3]

Principle of the SRB Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[4] The assay relies on the ability of the bright pink aminoxanthene dye, SRB, to bind to basic amino acid residues of proteins under mildly acidic conditions.[2][5] The amount of dye bound is directly proportional to the total protein mass, and thus to the number of viable cells.[2][4] This method is independent of cellular metabolic activity, reducing interference from test compounds.[5] It is a robust, reproducible, and cost-effective method suitable for high-throughput screening of potential anticancer agents.[3]

Materials and Reagents

-

"this compound"

-

Human cancer cell lines (e.g., MCF-7, HepG2, HT-29)

-

Appropriate complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]

-

Dimethyl sulfoxide (DMSO)[5]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 510-570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Experimental Workflow Diagram

Caption: Workflow for assessing cytotoxicity using the SRB assay.

Detailed Experimental Protocol

This protocol is optimized for adherent cells in a 96-well format.[5]

Cell Plating

-

Harvest cancer cells that are in the exponential growth phase using trypsin.

-

Count the cells using a hemocytometer to determine cell density.[5]

-

Dilute the cells in a complete culture medium to a final concentration for seeding (typically 5,000-20,000 cells/well).[2]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]

Compound Treatment

-

Prepare a 10 mM stock solution of "this compound" in DMSO.[1]

-